Methyl 4-amino-2-bromo-5-methylbenzoate
Description
Methyl 4-amino-2-bromo-5-methylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₁₀BrNO₂ . Its structure features an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 5-position on the benzoate ring (Figure 1). The compound’s SMILES notation is CC1=CC(=C(C=C1N)C(=O)OC)Br, and its InChIKey is YZLNWLHJRDAYTM-UHFFFAOYSA-N . This compound is a versatile intermediate in pharmaceutical research and organic synthesis, particularly for developing bioactive molecules and drug candidates. The strategic placement of substituents enables diverse chemical modifications, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
methyl 4-amino-2-bromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISOEVMHZLDNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Aminomethylbenzoic Acid (or Derivatives)
One of the foundational steps in synthesizing methyl 4-amino-2-bromo-5-methylbenzoate is esterifying the corresponding benzoic acid derivative. This process typically involves:
- Reacting 4-aminomethylbenzoic acid with methanol.
- Catalyzing with hydrochloric acid or sulfuric acid.
- Conducting the reaction under reflux conditions to facilitate ester formation.
| Parameter | Typical Range | Reference/Notes |
|---|---|---|
| Reagent | Methanol | Excess to drive esterification |
| Catalyst | Hydrochloric acid or sulfuric acid | Acid catalysis |
| Temperature | 60–80°C | Reflux conditions |
| Time | 4–12 hours | To ensure complete esterification |
Outcome: Produces methyl 4-aminomethylbenzoate, which serves as a precursor for further modifications.
Nitration and Reduction to Introduce the Amino Group
In some synthetic routes, nitration of methyl 4-bromo-2-methylbenzoate is performed, followed by reduction to generate the amino group:
- Nitration: Using concentrated nitric acid and sulfuric acid.
- Reduction: Using tin (Sn) and hydrochloric acid or catalytic hydrogenation with palladium or platinum catalysts.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–25°C | Controlled addition to prevent over-nitration |
| Reduction | Sn / HCl or H₂ / Pd-C | 25–80°C | Converts nitro group to amino group |
Outcome: Formation of methyl 2-amino-4-bromo-5-methylbenzoate with high yield (~90%).
Alternative Route: Direct Amination via Reductive Amination
An alternative approach involves converting the corresponding ketone or aldehyde intermediates directly into amino derivatives via reductive amination:
- Reacting the ketone with ammonia.
- Reducing with sodium cyanoborohydride (NaBH₃CN).
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Methanol or ethanol | Solvent medium |
| Temperature | Room temperature | Mild conditions |
| Time | 12–24 hours | Complete conversion |
Purification Techniques
Post-synthesis, purification is typically achieved through:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Column chromatography for complex mixtures.
- Distillation if the compound is volatile under reduced pressure.
Data Table: Summary of Key Reactions and Conditions
| Step | Starting Material | Reagent | Solvent | Temperature | Yield | Purification Method |
|---|---|---|---|---|---|---|
| Esterification | 4-Aminomethylbenzoic acid | HCl / MeOH | Reflux | 60–80°C | ~95% | Recrystallization |
| Bromination | Methyl 4-aminomethylbenzoate | NBS | DMF | 0°C | >90% | Column chromatography |
| Nitration | Methyl 4-bromo-2-methylbenzoate | HNO₃ / H₂SO₄ | 0–25°C | 1–2 hours | ~94% | Recrystallization |
| Reduction | Nitro derivative | Sn / HCl or H₂ / Pd-C | 25–80°C | 2–24 hours | ~90% | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl 4-amino-2-hydroxy-5-methylbenzoate or methyl 4-amino-2-alkoxy-5-methylbenzoate.
Reduction: Formation of methyl 4-amino-2-bromo-5-methylbenzylamine or methyl 4-amino-2-bromo-5-methylbenzyl alcohol.
Oxidation: Formation of methyl 4-nitro-2-bromo-5-methylbenzoate or methyl 4-nitroso-2-bromo-5-methylbenzoate.
Scientific Research Applications
Methyl 4-amino-2-bromo-5-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues differ in the type and position of substituents on the benzoate ring, significantly influencing their reactivity and applications. A comparative analysis is provided below:
Notes:
- Chlorine vs. Methyl: The chloro-substituted analogue (C₈H₇BrClNO₂) exhibits higher electrophilicity at the 4-position compared to the methyl-substituted compound, making it more reactive in nucleophilic aromatic substitution .
- Methoxy vs. Methyl: Methoxy groups (e.g., in C₉H₁₀BrNO₃) improve solubility in polar solvents but reduce thermal stability due to electron-donating effects .
- Acetamido Functionalization: The acetamido group in C₁₁H₁₂BrNO₄ enhances stability against hydrolysis, favoring its use in peptide synthesis .
Physicochemical Properties
Limited data on melting points or solubility are available for these compounds. However, computational models suggest:
Q & A
Q. How can researchers optimize the synthesis of Methyl 4-amino-2-bromo-5-methylbenzoate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with bromination of a methyl benzoate precursor. Key steps include:
- Substitution Reactions : Use nucleophiles (e.g., amines) to introduce the amino group at position 4. Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~80–100°C) is effective for facilitating substitutions .
- Bromination : Electrophilic aromatic bromination at position 2 requires controlled conditions (e.g., FeBr₃ as a catalyst in anhydrous CH₂Cl₂) to avoid over-bromination .
- Esterification : Final esterification with methanol under acidic conditions (H₂SO₄ or HCl) yields the methyl ester .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yields in substitution steps .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. What are common chemical reactions involving this compound?
Methodological Answer:
- Nucleophilic Substitution : The bromine at position 2 is reactive toward nucleophiles (e.g., azide, thiocyanate) in DMF/K₂CO₃, yielding derivatives like 2-azido analogs .
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to 4-amino-2-bromo-5-methylbenzoic acid, a precursor for further functionalization .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present in precursors) to amino .
Advanced Research Questions
Q. How does the bromine substituent influence reaction mechanisms in cross-coupling reactions?
Methodological Answer: The bromine at position 2 acts as a directing group, facilitating regioselective cross-coupling (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures optimize coupling efficiency with aryl boronic acids .
- Steric Effects : The methyl group at position 5 may hinder coupling at position 2; use bulkier ligands (e.g., XPhos) to mitigate .
Data Contradiction Note : Some studies report lower yields compared to non-methylated analogs due to steric hindrance; adjust catalyst loading (5–10 mol%) to address this .
Q. What biological targets are plausible for this compound, and how can its anticancer activity be evaluated?
Methodological Answer:
- Target Identification : Molecular docking studies suggest potential inhibition of tyrosine kinases (e.g., EGFR) due to the amino and bromine groups’ hydrogen-bonding capacity .
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
- Enzyme Inhibition : Measure IC₅₀ values against purified kinases using fluorescence-based assays .
Comparative Data : Structural analogs with nitro groups (e.g., Ethyl 4-amino-3-bromo-5-nitrobenzoate) show higher activity, suggesting electron-withdrawing groups enhance target binding .
Q. How can SHELXL refine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data.
- Refinement Steps in SHELXL :
- Initial Model : Build using SHELXS-97 with direct methods .
- Hydrogen Bonding : Assign H-atoms via HFIX commands; refine anisotropic displacement parameters for non-H atoms .
- Validation : Check R-factor convergence (<5%) and residual density maps for errors .
Case Study : A similar compound, Ethyl 4-bromo-2-cyano-5-methylbenzoate, achieved R1 = 0.032 using SHELXL, demonstrating high precision for brominated aromatics .
Q. How do substituent positions affect reactivity and bioactivity?
Methodological Answer:
- Reactivity : The methyl group at position 5 sterically hinders electrophilic substitution at position 6, directing reactions to position 3 .
- Bioactivity :
Q. How can researchers resolve contradictions in reported biological activities of analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature) .
- Structural Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
- Replication : Synthesize disputed analogs (e.g., methyl vs. ethyl esters) and retest under standardized conditions .
Case Study : Variability in anticancer activity of this compound vs. its nitro analog was attributed to differences in cell permeability, resolved via logP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
